molecular formula C13H20N2 B1333792 1-(2-Phenylethyl)-1,4-diazepane CAS No. 40389-67-1

1-(2-Phenylethyl)-1,4-diazepane

Cat. No.: B1333792
CAS No.: 40389-67-1
M. Wt: 204.31 g/mol
InChI Key: KWDPAPUJVTXSDX-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a phenylethyl group attached to one of the nitrogen atoms

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 1,4-diazepane with phenylacetaldehyde. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

    Cyclization Reactions: Another approach involves the cyclization of N-(2-phenylethyl)ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Various amine derivatives.

    Substitution: N-alkyl or N-acyl diazepane derivatives.

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

This compound acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .

Biochemical Pathways

Upon activation of the mu-opioid receptor, this compound triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of the mu-opioid receptor by this compound leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .

Scientific Research Applications

1-(2-Phenylethyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies investigating the interaction of diazepane derivatives with various biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

    1-(2-Phenylethyl)piperidine: This compound shares a similar structure but has a six-membered ring instead of a seven-membered ring.

    1-(2-Phenylethyl)-4-methylpiperazine: This compound has a piperazine ring with a methyl group at the 4-position.

Uniqueness: 1-(2-Phenylethyl)-1,4-diazepane is unique due to its seven-membered ring structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its six-membered ring analogs. The presence of two nitrogen atoms in the ring also allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(2-phenylethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDPAPUJVTXSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371895
Record name 1-(2-phenylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40389-67-1
Record name 1-(2-phenylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40389-67-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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